molecular formula C31H40O2 B1676201 Menatetrenone CAS No. 863-61-6

Menatetrenone

Cat. No. B1676201
CAS RN: 863-61-6
M. Wt: 444.6 g/mol
InChI Key: DKHGMERMDICWDU-GHDNBGIDSA-N
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Description

Menatetrenone, also known as menaquinone-4 (MK-4), is one of the nine forms of vitamin K2 . It is the major form of Vitamin K in vertebrate animals, including humans and common forms of meat animals . It is produced via conversion of vitamin K1 in the body, specifically in the testes, pancreas, and arterial walls .


Synthesis Analysis

The synthesis of MK-4 involves several steps :


Molecular Structure Analysis

Menatetrenone has a chemical formula of C31H40O2 . Its exact mass is 444.30 and its molecular weight is 444.659 .


Chemical Reactions Analysis

Menatetrenone has been found to decrease the ratio of undercarboxylated osteocalcin to osteocalcin (ucOC/OC) and improve lumbar bone mineral density (BMD) compared with placebo .


Physical And Chemical Properties Analysis

Menatetrenone is a solid substance . It is insoluble in water but slightly soluble in oil . It dissolves well in ethanol, ether, acetone, benzene, chloroform, and other organic solvents .

Scientific Research Applications

Osteoporosis Management

Menatetrenone has been shown to effectively prevent fractures and sustain lumbar bone mineral density (LBMD) in osteoporosis. A study involving 241 osteoporotic patients over 24 months found that menatetrenone treatment significantly reduced the incidence of new fractures compared to a control group. It also prevented the decline in LBMD, showcasing its potential as a treatment for osteoporosis (Shiraki et al., 2000).

Bone Quality and Microarchitecture

Research on ovariectomized rats, which serve as a model for postmenopausal osteoporosis, indicates that menatetrenone can significantly improve three-dimensional trabecular microarchitecture. This suggests its role in not only preventing bone loss but also in potentially improving bone structure and strength, crucial for osteoporosis management (Mawatari et al., 2000).

Combination Therapy for Osteoporosis

Menatetrenone, when used in combination with bisphosphonates, may enhance the therapeutic effects on bone density and fracture risk in postmenopausal women with osteoporosis. This suggests its utility in combination therapy, offering a potential strategy to optimize osteoporosis treatment (Iwamoto, 2014).

Anti-peptic Activity

Menatetrenone has been observed to possess anti-peptic activity, indicating its potential in treating peptic ulcers. Studies have shown its effectiveness in inhibiting experimental ulcers in rats, suggesting a broader therapeutic application beyond bone health (Chang et al., 1974).

Hepatocellular Carcinoma

Emerging research suggests that menatetrenone might inhibit the growth of hepatocellular carcinoma (HCC) cells by suppressing cyclin D1 expression through inhibition of nuclear factor κB activation. This indicates potential applications in cancer therapy, especially for HCC, highlighting its versatile therapeutic potential (Ozaki et al., 2007).

Systematic Reviews and Meta-Analyses

Systematic reviews and meta-analyses have provided evidence supporting the efficacy of menatetrenone in managing osteoporosis, particularly in improving lumbar BMD and possibly reducing fracture risks. These studies underscore the importance of menatetrenone in osteoporosis treatment protocols (Su et al., 2019).

Future Directions

Menatetrenone has been used in trials studying the treatment of Diabetes, Osteoporosis, Prediabetic State, and Hepatocellular Carcinoma . Further studies are required to clarify the efficacy of menatetrenone in combination with bisphosphonates against fractures in postmenopausal women with osteoporosis .

properties

IUPAC Name

2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHGMERMDICWDU-GHDNBGIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048969
Record name Menatetrenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Menatetrenone

CAS RN

863-61-6, 6041-00-5, 11032-49-8
Record name Menaquinone 4
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URL https://commonchemistry.cas.org/detail?cas_rn=863-61-6
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Record name Menatetrenone [INN:JAN]
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Record name Kefton-2
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Record name Menatetrenone
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Record name Menatetrenone
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URL https://comptox.epa.gov/dashboard/DTXSID6048969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vitamin K2
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Record name MENATETRENONE
Source FDA Global Substance Registration System (GSRS)
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Record name Menatetrenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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